molecular formula C28H24ClN5O2 B12297480 Prenyl-IN-1 CAS No. 360561-53-1

Prenyl-IN-1

Cat. No.: B12297480
CAS No.: 360561-53-1
M. Wt: 498.0 g/mol
InChI Key: JAUARQFUHQYXHN-UHFFFAOYSA-N
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Description

Prenyl-IN-1 is a compound that belongs to the class of prenylated molecules, which are characterized by the attachment of prenyl groups to various acceptors Prenylation is a significant post-translational modification that plays a crucial role in the regulation of cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prenyl-IN-1 typically involves the prenylation of aromatic compounds. Prenylation reactions are catalyzed by prenyltransferases, which transfer prenyl moieties from prenyl donors such as dimethylallyl diphosphate, geranyl diphosphate, farnesyl diphosphate, or geranylgeranyl diphosphate to aromatic acceptors . The reaction conditions often include the use of organic solvents and specific catalysts to achieve regioselective and stereoselective prenylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic prenylation processes. These processes utilize recombinant prenyltransferases to catalyze the transfer of prenyl groups to target molecules. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prenyl-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield prenyl oxides, while reduction may produce prenyl alcohols.

Scientific Research Applications

Prenyl-IN-1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Prenyl-IN-1 involves the prenylation of target proteins, which facilitates their attachment to cell membranes. This modification is crucial for the proper functioning of proteins involved in signal transduction pathways. This compound targets specific enzymes and receptors, modulating their activity and influencing cellular processes .

Properties

CAS No.

360561-53-1

Molecular Formula

C28H24ClN5O2

Molecular Weight

498.0 g/mol

IUPAC Name

4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]-2-phenoxybenzonitrile

InChI

InChI=1S/C28H24ClN5O2/c29-23-5-4-6-24(14-23)34-12-11-32(19-28(34)35)18-25-16-31-20-33(25)17-21-9-10-22(15-30)27(13-21)36-26-7-2-1-3-8-26/h1-10,13-14,16,20H,11-12,17-19H2

InChI Key

JAUARQFUHQYXHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1CC2=CN=CN2CC3=CC(=C(C=C3)C#N)OC4=CC=CC=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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